ethyl (2-methoxy-4-{(E)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate
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Overview
Description
ETHYL 2-(2-METHOXY-4-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETATE is a complex organic compound with a unique structure that includes a thiazolidinone ring, a phenyl group, and an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(2-METHOXY-4-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETATE typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxy-4-formylphenoxyacetic acid with 3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidine under acidic conditions. The resulting intermediate is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(2-METHOXY-4-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETATE can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 2-(2-METHOXY-4-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of ETHYL 2-(2-METHOXY-4-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETATE involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes or receptors, modulating their activity. The phenyl group and methoxy substituents can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-(2-METHOXY-4-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETATE
- 2-Methoxy-4-ethylphenol
- 2-Methoxy-4-(methoxymethyl)phenol
Uniqueness
ETHYL 2-(2-METHOXY-4-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETATE is unique due to its combination of a thiazolidinone ring, phenyl group, and ethyl acetate moiety. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H26N2O6S |
---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
ethyl 2-[2-methoxy-4-[(E)-[3-(2-methoxyethyl)-4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetate |
InChI |
InChI=1S/C24H26N2O6S/c1-4-31-22(27)16-32-19-11-10-17(14-20(19)30-3)15-21-23(28)26(12-13-29-2)24(33-21)25-18-8-6-5-7-9-18/h5-11,14-15H,4,12-13,16H2,1-3H3/b21-15+,25-24? |
InChI Key |
WGAYQSGEFRVJBD-QGJBXVFPSA-N |
Isomeric SMILES |
CCOC(=O)COC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=NC3=CC=CC=C3)S2)CCOC)OC |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)CCOC)OC |
Origin of Product |
United States |
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